7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid
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Overview
Description
7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom at the 7th position, a hydroxyl group at the 4th position, a methoxy group at the 6th position, and a carboxylic acid group at the 3rd position on the quinoline ring. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and specific reaction times to ensure selective bromination at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 7-bromo-4-oxo-6-methoxyquinoline-3-carboxylic acid.
Reduction: Formation of 7-bromo-4-hydroxy-6-methoxyquinoline-3-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with DNA. The bromine atom and hydroxyl group can form hydrogen bonds with biological targets, while the methoxy group can enhance its lipophilicity, facilitating membrane penetration.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid: Lacks the bromine atom, which may reduce its reactivity and specificity.
7-Bromo-4-hydroxyquinoline-3-carboxylic acid: Lacks the methoxy group, potentially affecting its solubility and biological activity.
7-Bromo-6-methoxyquinoline-3-carboxylic acid: Lacks the hydroxyl group, which may alter its hydrogen bonding capabilities.
Uniqueness
7-Bromo-4-hydroxy-6-methoxyquinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity, while the hydroxyl and methoxy groups contribute to its solubility and ability to form hydrogen bonds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2763750-50-9 |
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Molecular Formula |
C11H8BrNO4 |
Molecular Weight |
298.1 |
Purity |
95 |
Origin of Product |
United States |
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